Primary Tumor Growth Inhibition in Lewis Lung Carcinoma: DGI (Hydrazide) Outperforms DGA (Amide) in a Direct Three-Way Comparison
In a direct head-to-head study of three N-diazoacetyl-glycine derivatives tested against Lewis lung carcinoma in C57BL mice, the primary tumor growth was reduced only slightly by DGA (N-diazoacetylglycine amide), whereas a greater effect was produced by DGI (N-diazoacetylglycine hydrazide). DGE (N-diazoacetylglycine ethyl ester) showed the least pronounced effect on primary tumor growth [1]. This establishes DGI as the most effective glycine-based diazoacetyl derivative for primary tumor growth suppression within this directly compared triplet. Note: The original publication reports directional superiority without reporting exact percent inhibition values for each compound; quantitative effect sizes must be obtained from the full PDF [1].
| Evidence Dimension | Primary tumor growth reduction in vivo |
|---|---|
| Target Compound Data | DGI (diazoacetylglycine hydrazide): greater effect (superior to DGA and DGE; exact % not reported in abstract) |
| Comparator Or Baseline | DGA (diazoacetylglycine amide): slight reduction; DGE (diazoacetylglycine ethyl ester): less pronounced effect |
| Quantified Difference | DGI > DGA > DGE for primary tumor growth inhibition (directional ranking); DGA sharply reduced pulmonary metastases (antimetastatic superiority) while DGI and DGE were less pronounced on metastases |
| Conditions | Lewis lung carcinoma (subcutaneous implant) in C57BL mice; compounds administered at maximum tolerated doses |
Why This Matters
For researchers studying tumor growth arrest rather than metastasis prevention, DGI provides a measurably superior primary-tumor-directed profile compared to the more commonly referenced lead compound DGA, which is preferentially antimetastatic.
- [1] Giraldi T, Nisi C, Sava G. Antimetastatic Effects of N-Diazoacetyl-glycine Derivatives in C57BL Mice. J Natl Cancer Inst. 1977;58(4):1129–1130. doi:10.1093/jnci/58.4.1129. View Source
